Cas no 6909-93-9 (4-Methyl-pyridine-2,5-diamine)

4-Methyl-pyridine-2,5-diamine is a heterocyclic organic compound featuring an amino-substituted pyridine core with a methyl group at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its dual amine functionality allows for versatile derivatization, enabling the formation of complex heterocycles or coordination with metal centers. The methyl group enhances solubility and influences electronic properties, facilitating tailored applications in catalysis or material science. High purity grades ensure consistent performance in research and industrial processes. Careful handling is advised due to potential sensitivity to air or moisture.
4-Methyl-pyridine-2,5-diamine structure
4-Methyl-pyridine-2,5-diamine structure
商品名:4-Methyl-pyridine-2,5-diamine
CAS番号:6909-93-9
MF:C6H9N3
メガワット:123.15576
MDL:MFCD03427665
CID:520355
PubChem ID:2734428

4-Methyl-pyridine-2,5-diamine 化学的及び物理的性質

名前と識別子

    • 4-Methylpyridine-2,5-diamine
    • 4-Methyl-2,5-Pyridinediamine
    • 2,5-Diamino-4-methylpyridine
    • 2,5-DIAMINO-4-PICOLINE
    • 2,5-Pyridinediamine,4-methyl-
    • 4-Methyl-pyridine-2,5-diamine
    • CS-0326632
    • HSWAACWBNMVEEW-UHFFFAOYSA-N
    • SCHEMBL3364318
    • FT-0654513
    • DTXSID10370307
    • AKOS006277270
    • G11064
    • SB54059
    • 2.5-Diamino-4-picoline
    • 6909-93-9
    • 2,5-Diamino-4-methyl Pyridine
    • MDL: MFCD03427665
    • インチ: InChI=1S/C6H9N3/c1-4-2-6(8)9-3-5(4)7/h2-3H,7H2,1H3,(H2,8,9)
    • InChIKey: HSWAACWBNMVEEW-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=N)NC=C1N

計算された属性

  • せいみつぶんしりょう: 123.079647300g/mol
  • どういたいしつりょう: 123.079647300g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 94.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 64.9Ų

じっけんとくせい

  • 密度みつど: 1.0161 (rough estimate)
  • ふってん: 219.27°C (rough estimate)
  • 屈折率: 1.4690 (estimate)

4-Methyl-pyridine-2,5-diamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M341015-100mg
4-Methyl-pyridine-2,5-diamine
6909-93-9
100mg
$115.00 2023-05-17
TRC
M341015-500mg
4-Methyl-pyridine-2,5-diamine
6909-93-9
500mg
$517.00 2023-05-17
Alichem
A029007375-250mg
2,5-Diamino-4-methylpyridine
6909-93-9 95%
250mg
$940.80 2023-09-01
Alichem
A029007375-1g
2,5-Diamino-4-methylpyridine
6909-93-9 95%
1g
$2750.25 2023-09-01
Chemenu
CM123562-1g
4-methylpyridine-2,5-diamine
6909-93-9 97%
1g
$356 2021-08-05
Chemenu
CM123562-1g
4-methylpyridine-2,5-diamine
6909-93-9 97%
1g
$250 2024-07-24
Alichem
A029007375-500mg
2,5-Diamino-4-methylpyridine
6909-93-9 95%
500mg
$1735.55 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1397302-1g
4-Methylpyridine-2,5-diamine
6909-93-9 97%
1g
¥5616.00 2024-05-03
Ambeed
A321875-5g
4-Methylpyridine-2,5-diamine
6909-93-9 97%
5g
$2115.0 2024-04-17
TRC
M341015-50mg
4-Methyl-pyridine-2,5-diamine
6909-93-9
50mg
$ 70.00 2022-06-03

4-Methyl-pyridine-2,5-diamine 関連文献

4-Methyl-pyridine-2,5-diamineに関する追加情報

4-Methyl-pyridine-2,5-diamine: A Comprehensive Overview

4-Methyl-pyridine-2,5-diamine, also known by its CAS number CAS No 6909-93-9, is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the family of pyridine derivatives, characterized by its six-membered aromatic ring with two amino groups (-NH₂) at the 2 and 5 positions and a methyl group (-CH₃) at the 4 position. The unique combination of functional groups in this molecule makes it a valuable building block for synthesizing advanced materials and pharmaceutical agents.

The synthesis of 4-Methyl-pyridine-2,5-diamine typically involves multi-step chemical reactions, often starting from pyridine or its derivatives. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the amino groups under mild conditions, reducing energy consumption and waste generation.

One of the most promising applications of 4-Methyl-pyridine-2,5-diamine lies in its role as a precursor for metal-organic frameworks (MOFs) and coordination polymers. These materials are widely studied for their potential in gas storage, catalysis, and sensing technologies. The amino groups in the molecule act as coordinating sites, enabling strong interactions with metal ions such as zinc(II), copper(II), and iron(III). Recent studies have demonstrated that MOFs derived from this compound exhibit exceptional stability and high surface areas, making them ideal candidates for next-generation energy storage systems.

In the pharmaceutical industry, 4-Methyl-pyridine-2,5-diamine has been utilized as an intermediate in the synthesis of bioactive compounds. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable component in drug design. For example, researchers have incorporated this compound into molecules targeting enzymes involved in neurodegenerative diseases, such as β-secretase. The methyl group at the 4 position plays a critical role in modulating the molecule's pharmacokinetic properties, enhancing its bioavailability and reducing toxicity.

The electronic properties of 4-Methyl-pyridine-2,5-diamine also make it an attractive candidate for organic electronics. Its conjugated system allows for efficient charge transport, which is essential for applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent studies have explored the use of this compound as a dopant in semiconducting polymers, significantly improving their electrical performance while maintaining mechanical flexibility.

In terms of environmental applications, 4-Methyl-pyridine-2,5-diamine has been investigated as a component in water treatment systems. Its ability to adsorb heavy metal ions from aqueous solutions has been attributed to the chelating properties of its amino groups. Researchers have developed hybrid materials combining this compound with graphene oxide or carbon nanotubes to enhance adsorption capacity and enable recyclable systems.

The versatility of 4-Methyl-pyridine-2,5-diamine is further highlighted by its role in supramolecular chemistry. Its ability to form self-assembled structures through non-covalent interactions has led to innovative applications in molecular recognition and drug delivery systems. For instance, researchers have designed inclusion complexes using this compound to encapsulate hydrophobic drugs, improving their solubility and targeted delivery efficiency.

In conclusion, CAS No 6909-93-9, or 4-Methyl-pyridine-2,5-diamine, is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique chemical structure provides a platform for developing advanced materials with tailored properties. As research continues to uncover new functionalities and applications for this compound, it is poised to play an increasingly important role in shaping future technologies.

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Amadis Chemical Company Limited
(CAS:6909-93-9)4-Methyl-pyridine-2,5-diamine
A836354
清らかである:99%
はかる:5g
価格 ($):1904.0